molecular formula C12H6F3N3O2S B2508358 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 294651-53-9

5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2508358
CAS No.: 294651-53-9
M. Wt: 313.25
InChI Key: CVWQXSRDDMGZQX-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H6F3N3O2S and its molecular weight is 313.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocycle Formation

  • Microwave-assisted Synthesis

    A study by Shaaban (2008) explored the microwave-assisted synthesis of heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to 5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This process involves the reaction of trifluoromethyl derivatives under pressurized microwave irradiation, demonstrating an efficient method for synthesizing such compounds (Shaaban, 2008).

  • Regioselective Synthesis

    Martins et al. (2009) and Usachev et al. (2012) described regioselective synthesis methods for pyrazolo[1,5-a]pyrimidines, which is relevant for synthesizing the specific compound . These methods provide insights into the selective functionalization of these heterocycles (Martins et al., 2009), (Usachev et al., 2012).

Antimicrobial Activity

  • Antimicrobial Agents: Abdallah and Elgemeie (2022) investigated novel pyrazolo[1,5-a]pyrimidines for their antimicrobial properties. Their study included molecular docking studies and RNA polymerase inhibitory activity, indicating potential applications of these compounds in antimicrobial treatments (Abdallah & Elgemeie, 2022).

Crystallographic and Structural Analysis

  • Molecular Structure: Research by Frizzo et al. (2009) on the molecular structure of pyrazolo[1,5-a]pyrimidines, including X-ray diffractometry, can provide valuable insights into the structural characteristics of similar compounds like 5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Understanding these structures is crucial for further applications in various fields (Frizzo et al., 2009).

Applications in Dye Synthesis

  • Disperse Dyes: Ho (2005) researched the application of pyrazolo[1,5-a]pyrimidine derivatives in the synthesis of disperse dyes. This study suggests the potential utility of 5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in dye synthesis and related industries (Ho, 2005).

Pharmaceutical Applications

  • RNA Polymerase Inhibitors: Abdallah and Elgemeie (2022) also explored the use of pyrazolo[1,5-a]pyrimidines as RNA polymerase inhibitors, highlighting a possible pharmaceutical application of these compounds in treating bacterial infections (Abdallah & Elgemeie, 2022).

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are seen as strategic compounds for optical applications . Future research may focus on the development of new synthetic routes and applications of these compounds .

Properties

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWQXSRDDMGZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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